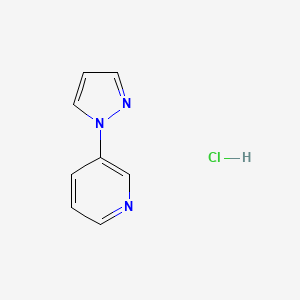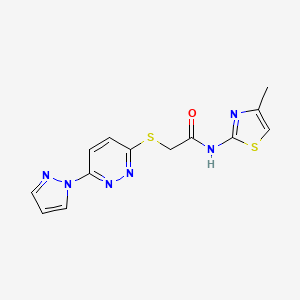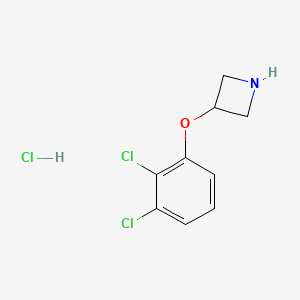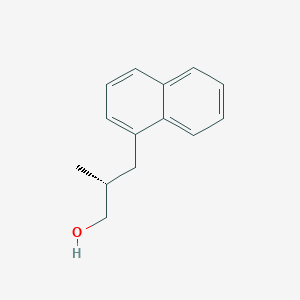![molecular formula C12H11F3N2O2S B2966815 4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one CAS No. 865659-09-2](/img/structure/B2966815.png)
4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene is a sulfur-containing five-membered planar heterocyclic compound . It is aromatic as indicated by its extensive substitution reactions . It is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene .
Synthesis Analysis
Thiophene can be produced through various methods such as the reaction of buta-1,3-diene and sulfur, or from coal tar . A Pd-catalytic method has been developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate .Molecular Structure Analysis
The five-membered ring structure of thiophene has a fascinating resonance, or delocalization, of electrons across the ring, a key feature of aromatic compounds . The sulfur atom contributes one lone pair of electrons to this π-system, creating a stable aromatic system with six π-electrons, just like benzene .Chemical Reactions Analysis
Thiophene undergoes electrophilic substitution reactions . For example, it reacts with bromine and chlorine at room temperature to give polyhalogenated thiophene . For monohalogenated thiophene, much milder conditions are used .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid, with a boiling point of 84.1°C and a melting point of -38.3°C . It is soluble in most organic solvents such as alcohol, ether, and chloroform, but it is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Studies
Research into similar compounds often focuses on the synthesis of novel chemical structures with potential applications in materials science, pharmaceuticals, and organic electronics. For example, studies on the synthesis and characterization of bicyclic thiophene derivatives have provided insights into their electronic and photophysical properties, which are crucial for the development of new materials for electronic applications (Hirohashi et al., 1975).
Organic Electronics and Fluorescent Materials
Compounds containing thiophene units and various functional groups have been explored for their potential in organic electronics and as fluorescent materials. For instance, the study of 1,4-dihydropyridine derivatives with aggregation-induced emission properties highlighted their application in stimuli-responsive fluorescent materials and cell imaging (Lei et al., 2016). This suggests that similar compounds, including the one , could have applications in the development of novel fluorescent probes or materials with unique electronic properties.
Catalysis and Organic Reactions
The trifluoroacetyl group is known for its reactivity and has been utilized in various catalytic and synthetic applications. Research into the catalyzed trifluoroacetylation of anilines demonstrated the utility of trifluoroacetyl-based compounds in selective organic transformations, offering pathways to synthesize complex molecules with potential pharmaceutical relevance (Prashad et al., 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(5Z)-5-(dimethylaminomethylidene)-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2S/c1-17(2)5-7-8(16-11(19)12(13,14)15)6-3-4-20-10(6)9(7)18/h3-5,8H,1-2H3,(H,16,19)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVMKIWABGOSPV-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(C2=C(C1=O)SC=C2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(C2=C(C1=O)SC=C2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-((2,5-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966732.png)





![N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2966740.png)

![4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2966746.png)
![2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2966747.png)
![N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2966750.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2966751.png)
![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-3-methyl-5-oxo-6-thiazolo[3,2-a]pyrimidinecarboxamide](/img/structure/B2966752.png)
